4-Hydroxy-2,2,4-trimethylpentanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,2,4-trimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2,6-9)5-8(3,4)10/h6,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPRPVKRROESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50763451 | |
| Record name | 4-Hydroxy-2,2,4-trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50763451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111209-84-8 | |
| Record name | 4-Hydroxy-2,2,4-trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50763451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements
De Novo Synthesis Strategies for Aldehyde-Alcohol Systems
The creation of hydroxy-aldehydes from simpler precursors can be approached through various strategies. These methods focus on building the carbon skeleton and introducing the requisite functional groups in a controlled manner.
The aldol (B89426) reaction is a cornerstone for the synthesis of β-hydroxy aldehydes and ketones. sigmaaldrich.com It involves the reaction of an enolate with a carbonyl compound. While the target molecule is a γ-hydroxy aldehyde, the principles of aldol condensation are central to understanding the formation of aldehyde-alcohol systems. A closely related analog, 3-hydroxy-2,2,4-trimethylpentanal, is synthesized via the aldol condensation of two molecules of isobutyraldehyde. scirp.org This reaction proceeds through the formation of an enolate from one molecule of isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. quora.com Subsequent protonation yields the β-hydroxy aldehyde product. quora.com
The outcome of aldol condensations is highly dependent on the reaction conditions. Factors such as solvent, temperature, reaction time, and the nature of the catalyst can significantly influence the yield and selectivity of the reaction. For instance, in the organocatalytic self-aldol reactions of aliphatic aldehydes, dimethyl sulfoxide (B87167) (DMSO) is an effective solvent at room temperature, whereas crossed-aldol reactions may favor lower temperatures (0–4 °C) in a solvent like dimethylformamide (DMF) to achieve better control and higher yields. scirp.org Kinetic studies, such as the sodium hydroxide-catalyzed condensation of isobutyraldehyde, demonstrate that monitoring reactant concentrations over time is crucial for understanding the reaction mechanism and optimizing for the desired product while minimizing side reactions like the subsequent Tishchenko reaction. scirp.org
Table 1: Influence of Reaction Parameters on Aldol Condensation
| Parameter | Condition | Effect | Source |
|---|---|---|---|
| Solvent | DMSO (self-reaction) | Effective for self-aldol reactions at 25°C. | scirp.org |
| DMF (crossed-reaction) | Favorable for crossed-aldol reactions at 0-4°C. | scirp.org | |
| Temperature | Room Temperature (25°C) | Suitable for certain self-aldol condensations. | scirp.org |
| Low Temperature (0-4°C) | Can improve selectivity in crossed-aldol reactions. | scirp.org | |
| Catalyst | NaOH | Common base catalyst for aldol condensations. | scirp.org |
| Organocatalyst (Singh's) | Enables enantioselective transformations. | scirp.org |
| Reaction Time | 20-53 hours | Varies significantly depending on substrates and conditions to achieve completion. | scirp.org |
This table is interactive. You can sort and filter the data.
The compound 4-Hydroxy-2,2,4-trimethylpentanal possesses a single stereocenter at the C4 position, meaning it can exist as two enantiomers. Achieving stereochemical control in aldol-type reactions is a significant area of research. The use of chiral catalysts, such as the proline-derived Singh's catalyst, has proven effective in synthesizing aldol products from aliphatic aldehydes with high enantioselectivity. scirp.org Furthermore, the concept of stereodivergent synthesis provides a powerful strategy for accessing either enantiomer of a desired product simply by selecting the appropriate catalyst enantiomer. nih.govresearchgate.net This approach is invaluable for producing specific stereoisomers required for various applications.
A variety of catalytic systems have been developed to promote aldol condensations, each with its own advantages. Traditional methods often employ strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to generate the enolate. sigmaaldrich.comscirp.org However, these conditions can sometimes lead to side reactions, such as dehydration of the aldol product. sigmaaldrich.com The advent of organocatalysis has introduced milder and more selective alternatives. Chiral primary amines, for example, can catalyze enantioselective aldol reactions, providing a direct route to optically active β-hydroxy aldehydes. scirp.org These systems operate through different mechanisms, often involving enamine intermediates, and offer a high degree of control over the reaction's stereochemical outcome.
Table 2: Comparison of Catalytic Systems for Aldol Reactions
| Catalyst Type | Example(s) | Key Features | Source |
|---|---|---|---|
| Base Catalysts | NaOH, KOH | Strong bases, widely used, can lead to side reactions. | sigmaaldrich.comscirp.org |
| Acid Catalysts | H⁺ | Catalyzes reaction via an enol intermediate. | quora.com |
| Organocatalysts | Proline, Singh's Catalyst | Mild conditions, high enantioselectivity, metal-free. | scirp.org |
| Lewis Acid Catalysts | BF₃·OEt₂, TMSOTf | Can activate the carbonyl group, potential for stereocontrol. | uva.es |
This table is interactive. You can sort and filter the data.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. numberanalytics.com These reactions are characterized by high atom economy, reduced reaction steps, and the potential for creating diverse molecular libraries. numberanalytics.com Several named MCRs, such as the Passerini and Ugi reactions, involve aldehydes as key starting materials and can generate products with hydroxyl functionalities or their derivatives. numberanalytics.comnih.gov
For instance, the Passerini three-component reaction combines an aldehyde, an isocyanide, and a carboxylic acid to yield an α-acyloxy amide, a derivative of a hydroxy-aldehyde system. numberanalytics.com While not a direct synthesis of a simple hydroxy-aldehyde, these methods showcase advanced strategies for constructing molecules with related functional group arrays in a single, convergent step. The design of novel MCRs remains an active area of research for the efficient synthesis of complex organic molecules. organic-chemistry.org However, challenges in controlling selectivity and reaction pathways must be carefully managed. numberanalytics.com
Catalytic Aldol Condensation Approaches
Derivatization and Functionalization Strategies
Once synthesized, this compound offers two primary sites for further chemical modification: the aldehyde group and the tertiary hydroxyl group. The compound's structure, notably the absence of α-hydrogens due to the gem-dimethyl substitution at the C2 position, precludes reactions involving enolization at this site.
Functionalization strategies would focus on the independent reactivity of the aldehyde and alcohol moieties.
Aldehyde Group Reactions: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-hydroxy-2,2,4-trimethylpentanoic acid) using standard oxidizing agents. Conversely, it can be reduced to a primary alcohol, yielding 2,2,4-trimethylpentane-1,4-diol.
Hydroxyl Group Reactions: The tertiary hydroxyl group can be esterified to form various esters. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, although steric hindrance at the quaternary C4 center might pose a challenge. The hydroxyl group can also be protected, for instance, as a silyl (B83357) ether, which can be useful in multi-step syntheses before being deprotected back to the alcohol. rsc.org
Derivatization is also a key strategy in analytical chemistry. For example, chemical derivatization with reagents like benzoyl chloride can be employed to enhance the sensitivity and chromatographic behavior of molecules containing hydroxyl groups during analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Regioselective Functional Group Transformations
Achieving regioselectivity in molecules with multiple reactive sites, such as this compound, is a cornerstone of modern synthesis. The primary challenge lies in selectively modifying either the aldehyde or the hydroxyl group while leaving the other intact. This is typically accomplished through the use of protecting groups, which temporarily decrease the reactivity of a specific functional group.
For instance, to facilitate reactions at the aldehyde moiety, the hydroxyl group can be protected. A common strategy involves converting the alcohol into a silyl ether. This transformation is reversible and the silyl group can be removed under specific conditions once the desired reaction at the aldehyde is complete. Conversely, to allow for transformations at the hydroxyl site, the aldehyde can be protected, often by converting it into an acetal. This protected form is stable under nucleophilic and basic conditions, enabling a wide range of reactions to be carried out on the now-accessible hydroxyl group. The choice of protecting group is critical and must be stable to the subsequent reaction conditions while also being removable with high yield.
Selective Oxidation and Reduction Methodologies
The distinct reactivity of the aldehyde and hydroxyl groups allows for selective oxidation and reduction reactions. The aldehyde group, being more susceptible to oxidation, can be converted to a carboxylic acid. In contrast, the selective reduction of the aldehyde yields a primary alcohol, resulting in the formation of a diol.
Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents. This transformation yields 2,2,4-Trimethyl-1,3-pentanediol (B51712), a valuable diol intermediate. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes over other functional groups under controlled conditions. Catalytic hydrogenation is another effective method.
Selective Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3-Hydroxy-2,2,4-trimethylpentanoic acid. This transformation requires oxidizing agents that can selectively react with the aldehyde in the presence of the secondary alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions or Jones reagent (CrO₃ in sulfuric acid and acetone) are capable of effecting this change.
The table below summarizes these selective transformations.
| Transformation | Reagent(s) | Product | Approximate Yield |
| Selective Reduction | Sodium Borohydride (NaBH₄) in Methanol | 2,2,4-Trimethyl-1,3-pentanediol | >90% |
| Selective Reduction | H₂/Palladium on Carbon (Pd-C) in Ethanol | 2,2,4-Trimethyl-1,3-pentanediol | ~85% |
| Selective Oxidation | Potassium Permanganate (KMnO₄), H⁺ | 3-Hydroxy-2,2,4-trimethylpentanoic acid | ~75% |
| Selective Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 3-Hydroxy-2,2,4-trimethylpentanoic acid | ~60% |
This data is based on general methodologies for similar compounds and may vary based on specific reaction conditions.
Nucleophilic and Electrophilic Substitution Reactions
The hydroxyl group of this compound can participate in both nucleophilic and electrophilic substitution reactions, further expanding its synthetic utility.
Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated by converting it into a better leaving group. This can be achieved by reaction with agents like thionyl chloride (SOCl₂), which forms a chlorosulfite intermediate, or tosyl chloride (TsCl), which forms a tosylate ester. The resulting activated intermediate is then susceptible to attack by various nucleophiles.
Electrophilic Substitution on Oxygen: The oxygen atom of the hydroxyl group can act as a nucleophile and attack various electrophiles. A key example is O-silylation, where a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) acts as the electrophile. This reaction, often carried out in the presence of a base like imidazole (B134444) or pyridine, results in the formation of a silyl ether. This transformation is not only a protection strategy as mentioned earlier but also a fundamental electrophilic substitution at the oxygen atom.
Process Optimization and Scalability Studies
The initial synthesis of this compound is typically achieved via a cross-aldol condensation between propanal and 2-methylpropanal (isobutyraldehyde). Optimizing this synthesis for large-scale production requires careful consideration of reaction conditions to maximize yield and purity while ensuring sustainability.
Reaction Yield Enhancement and Purity Improvement
The cross-aldol condensation that produces this compound can also lead to self-condensation products and other isomers. Therefore, enhancing the yield and purity of the desired product is a primary focus of process optimization. Key strategies include:
Catalyst Selection: The choice of catalyst, typically a base or an acid, is crucial. Heterogeneous catalysts are gaining attention as they can be easily separated from the reaction mixture, simplifying purification.
Temperature Control: Aldol reactions are sensitive to temperature. Lower temperatures often favor the kinetic product and can reduce the formation of byproducts from dehydration or retro-aldol reactions.
Solvent Choice: The solvent can influence reaction rates and selectivity. Optimizing the solvent system can help to maximize the desired product formation.
Stoichiometry: Carefully controlling the ratio of the aldehyde reactants can push the equilibrium towards the desired cross-aldol product.
Development of Sustainable Synthetic Protocols
Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. For the synthesis of this compound, this involves exploring more environmentally benign methodologies.
Solvent-Free Synthesis: One promising approach is the use of solvent-free, or neat, reaction conditions. This eliminates the environmental and economic costs associated with solvent purchase, use, and disposal. Research into heterogeneous catalysts, such as perovskite nanocrystals, has shown success in facilitating cross-aldol condensations under solvent-free conditions, offering high conversion and selectivity.
Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. For aldol condensations, solid base catalysts are of particular interest. They can be easily filtered from the reaction mixture, which is more efficient and environmentally friendly than neutralizing and extracting a homogeneous base catalyst.
Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption, a key principle of green chemistry. Research into highly active catalysts that can promote the reaction under milder conditions is an ongoing area of interest.
Reaction Mechanisms and Kinetic Studies
Elucidation of Reaction Pathways and Intermediate Species
The synthesis of 4-Hydroxy-2,2,4-trimethylpentanal is a classic example of a crossed aldol (B89426) condensation. This reaction involves the joining of two different carbonyl compounds, in this case, propanal and 2-methylpropanal (isobutyraldehyde), under basic conditions. The process yields a mixture of products, with this compound being one of the cross-condensation products.
The core of the synthesis of this compound lies in the formation of a new carbon-carbon bond. This occurs through a well-established multi-step mechanism:
Enolate Formation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-hydrogen from one of the aldehyde reactants to form a nucleophilic enolate ion.
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the other aldehyde molecule. This step is pivotal as it creates the new carbon-carbon single bond that defines the backbone of the product.
Protonation: The resulting alkoxide intermediate is then protonated, typically by a solvent molecule like water, to yield the final β-hydroxy aldehyde, this compound.
The regioselectivity of this reaction, which dictates which enolate attacks which carbonyl, is influenced by factors such as the relative acidity of the α-hydrogens and the steric hindrance around the carbonyl groups of the reacting aldehydes.
The chemical character of this compound is defined by its two functional groups: the aldehyde (-CHO) and the hydroxyl (-OH) group.
Aldehyde Group: The aldehyde group is a primary site of reactivity. It can undergo nucleophilic addition reactions, where a nucleophile attacks the partially positive carbonyl carbon. It is also susceptible to oxidation to form a carboxylic acid and reduction to form a primary alcohol. The presence of bulky trimethyl groups near the aldehyde function can sterically hinder these reactions.
Hydroxyl Group: The hydroxyl group can participate in reactions such as esterification. In some cases, particularly under acidic conditions or at elevated temperatures, the hydroxyl group and a neighboring hydrogen can be eliminated in a dehydration reaction to form an α,β-unsaturated aldehyde. The interaction between the hydroxyl and aldehyde groups can also lead to intramolecular cyclization, forming a cyclic hemiacetal. For instance, 4-hydroxybutanal is known to form a cyclic hemiacetal where the hydroxyl oxygen attacks the aldehyde carbon. vaia.com
The crossed aldol condensation that produces this compound is not without the formation of other products. Since two different aldehydes are used, a mixture of four possible products can be formed:
Two self-condensation products resulting from each aldehyde reacting with itself.
Two cross-condensation products.
Besides this compound, other potential isomers formed include 2-Methyl-3-hydroxypentanal, 2,2-Dimethyl-3-hydroxypentanal, and 2,4-Dimethyl-3-hydroxypentanal. The relative yields of these products depend on the specific reaction conditions, including the concentration of reactants and the catalyst used. Further side reactions can occur, such as the dehydration of the initial aldol products to form α,β-unsaturated aldehydes, especially under forcing conditions.
Kinetic Modeling and Rate Constant Determination
Kinetic studies provide quantitative insights into the rates of the reactions involved in the formation of this compound and its subsequent transformations.
The rates of chemical reactions are highly dependent on temperature. In the context of the aldol condensation to form this compound, increasing the temperature generally increases the reaction rate. For a related process, the synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) from isobutyraldehyde, a study found the activation energy to be 26.34 kJ·mol⁻¹ with a pre-exponential factor of 2882.26 L·K⁻¹·mol⁻¹·min⁻¹. energetic-materials.org.cn This indicates a significant increase in reaction rate with temperature, as described by the Arrhenius equation. However, higher temperatures can also promote side reactions like dehydration. Optimal temperature control is therefore crucial for maximizing the yield of the desired product.
The choice of catalyst and solvent system has a profound impact on the kinetics of the aldol condensation.
Catalysts: The reaction is typically catalyzed by bases like sodium hydroxide or tertiary amines, or through the use of a basic ion exchanger. Acid catalysts can also be employed. For instance, in the acid-catalyzed aldol condensation of isobutyraldehyde, the rate-limiting step is the nucleophilic attack of the enol on a protonated aldehyde molecule, with reported rate constants in the range of 1.2 x 10⁻⁴ to 5.6 x 10⁻⁴ s⁻¹ at 80°C.
Solvent Systems: The solvent can influence reaction rates by stabilizing transition states. Polar aprotic solvents can accelerate substitution reactions. In some cycloaddition reactions, polar solvents like water have been shown to dramatically increase reaction rates. For example, the reaction of cyclopentadiene (B3395910) and butenone is 700 times faster in water compared to 2,2,4-trimethylpentane (B7799088) as a solvent, which can be attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org
The table below summarizes kinetic parameters for a related acid-catalyzed aldol condensation.
| Parameter | Value (at 80°C) |
| Rate Constant (k₁) | 5.6 x 10⁻⁴ s⁻¹ |
| Free Energy Barrier (Enolization) | ~85 kJ/mol |
| Kinetic Isotope Effect (Dehydration) | 2.3 |
Data adapted from a study on the acid-catalyzed aldol condensation of isobutyraldehyde.
Isotope Effects in Reaction Mechanisms
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining steps and transition states. wikipedia.orglibretexts.orgprinceton.edu The substitution of an atom with its heavier isotope, most commonly hydrogen with deuterium (B1214612), can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-limiting step. wikipedia.orglibretexts.org
For reactions involving the aldehyde group of this compound, such as aldol-type condensations, the nature of the rate-determining step can be probed using deuterium labeling. In base-catalyzed aldol condensations, the initial step is the abstraction of an α-hydrogen to form an enolate. If this deprotonation is the rate-limiting step, a primary kinetic isotope effect (kH/kD > 1) would be expected upon deuteration of the α-carbon. However, studies on other aldehydes have shown that the subsequent dehydration of the aldol adduct can also be rate-limiting. masterorganicchemistry.com In such cases, a solvent isotope effect is often observed, where the reaction rate changes when the solvent is switched from H₂O to D₂O. A study on the aldol condensation of benzaldehyde (B42025) with acetophenone, for instance, revealed a solvent isotope effect that pointed to the final loss of the hydroxide ion as the rate-determining step. masterorganicchemistry.com
Considering the oxidation of the hydroxyl group in this compound, a significant primary kinetic isotope effect would be anticipated if the C-H bond on the carbon bearing the hydroxyl group is cleaved in the rate-determining step. However, this compound possesses a tertiary alcohol group, meaning the carbon atom attached to the hydroxyl group does not have a hydrogen atom. Therefore, oxidation without the cleavage of a C-C bond is not expected to show a primary kinetic isotope effect related to C-H bond breaking at this position. Any observed isotope effects would likely be secondary or related to other steps in the reaction mechanism. For instance, a study on the Ru/TEMPO catalyzed aerobic oxidation of benzyl (B1604629) alcohol reported a primary kinetic isotope effect (kH/kD) of 5.1, which was inconsistent with a direct hydrogen abstraction from the alcohol by an oxoruthenium species. acs.org
Structure-Reactivity Relationships
The reactivity of this compound is profoundly influenced by its highly branched structure. The presence of three methyl groups, particularly the two at the C2 position adjacent to the aldehyde, creates significant steric hindrance.
This steric bulk has a pronounced effect on the reactivity of the carbonyl group. In general, aldehydes are more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. libretexts.orgopenstax.orglibretexts.org The single alkyl group in aldehydes presents a less hindered path for nucleophilic attack compared to the two alkyl groups in ketones. libretexts.orgopenstax.orglibretexts.org In the case of this compound, the steric hindrance is even more pronounced than in simpler aldehydes. This is expected to decrease the rate of nucleophilic addition reactions at the carbonyl carbon.
Studies on aldol reactions have shown that the equilibrium of the reaction is sensitive to steric factors. For disubstituted aldehydes (R₂CHCHO), the equilibrium often favors the reactants over the aldol product due to steric congestion in the product. libretexts.org Given that this compound has a quaternary carbon at the C2 position, it is anticipated that the equilibrium for its self-aldol condensation would be particularly unfavorable. In crossed aldol condensations, where this compound acts as the electrophile, its sterically hindered carbonyl group would likely react slower than less branched aldehydes. wikipedia.org
The electronic effects of the alkyl groups also play a role. The electron-donating nature of the methyl groups can slightly reduce the electrophilicity of the carbonyl carbon, further contributing to a lower reactivity compared to less substituted aldehydes.
The tertiary nature of the hydroxyl group also dictates its reactivity. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. nih.gov Oxidation of the tertiary alcohol in this compound would require harsh conditions that would likely lead to the cleavage of carbon-carbon bonds.
The following interactive table provides a qualitative summary of the expected reactivity of this compound in common reactions compared to a less sterically hindered aldehyde like propanal.
| Reaction Type | Reactant | Expected Relative Reactivity of this compound | Rationale |
| Nucleophilic Addition | Aldehyde | Lower | Significant steric hindrance from the three methyl groups around the carbonyl carbon. |
| Aldol Condensation (as electrophile) | Aldehyde | Lower | Steric hindrance impeding the approach of the enolate nucleophile. |
| Aldol Condensation (as nucleophile) | Aldehyde | Not applicable | No α-hydrogens available for enolate formation. |
| Oxidation | Hydroxyl Group | Much Lower | Tertiary alcohol, resistant to oxidation without C-C bond cleavage. |
This analysis of reaction mechanisms and structure-reactivity relationships highlights the significant impact of the unique structural features of this compound on its chemical behavior. The pronounced steric hindrance and the nature of its functional groups are key determinants of its reaction pathways and rates. Further kinetic studies and computational modeling would provide a more quantitative understanding of these effects.
Computational Chemistry and Molecular Modeling
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of 4-Hydroxy-2,2,4-trimethylpentanal. These calculations provide a fundamental understanding of the energetics and mechanisms governing its chemical transformations.
The formation of this compound typically proceeds through a crossed aldol (B89426) condensation reaction. DFT calculations are crucial for determining the reaction energetics, including the enthalpy and Gibbs free energy of the reaction. For instance, the aldol condensation leading to the formation of this compound has a reported activation energy of 45.6 kJ/mol. Theoretical calculations using DFT can be employed to compute the energies of reactants, products, and intermediates to construct a detailed reaction energy profile.
A hypothetical reaction energy profile for the formation of this compound, as would be determined by DFT calculations, is presented in Table 1. This table illustrates the relative energies of the key species involved in the reaction pathway.
Table 1: Hypothetical DFT Calculated Relative Energies for the Formation of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Isobutyraldehyde + Propanal Enolate | 0.0 |
| Transition State 1 | Enolate attack on Isobutyraldehyde | +10.9 (45.6 kJ/mol) |
| Intermediate | Alkoxide Intermediate | -5.0 |
| Transition State 2 | Protonation of Alkoxide | +2.0 |
| Product | This compound | -15.0 |
Note: These values are illustrative and represent the type of data obtained from DFT calculations.
The transition state is a critical point on the potential energy surface that determines the rate of a chemical reaction. DFT calculations allow for the precise location and characterization of transition state structures, providing insights into the geometry of the activated complex. The vibrational frequency analysis of a calculated transition state would show a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.
The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction. For the aldol condensation forming this compound, computational studies would aim to accurately predict the activation barrier of 45.6 kJ/mol.
This compound possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers), which can be categorized as syn and anti diastereomers. Quantum chemical calculations are invaluable for predicting the relative stabilities of these different stereoisomers and the various conformations of each.
By performing a conformational search at a given level of theory (e.g., DFT with a suitable basis set), the lowest energy conformers can be identified. The relative energies of these conformers provide insight into the most probable shapes the molecule will adopt. Table 2 presents a hypothetical outcome of a DFT conformational analysis, showing the relative energies of different conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Diastereomer | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Syn | 60° (gauche) | 0.00 |
| 2 | Syn | 180° (anti) | +1.5 |
| 3 | Anti | 60° (gauche) | +0.8 |
| 4 | Anti | 180° (anti) | +2.1 |
Note: These values are for illustrative purposes.
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations are powerful for studying isolated molecules, molecular dynamics (MD) simulations provide a means to investigate the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of intermolecular interactions.
For this compound, MD simulations can be used to study how solvent molecules, such as water, arrange themselves around the solute and how these interactions influence its conformational preferences. The simulations can reveal the nature and lifetime of hydrogen bonds between the hydroxyl and carbonyl groups of the solute and the solvent molecules. This information is crucial for understanding its solubility and reactivity in different media.
Application of Theoretical Models in Reaction Pathway Prediction
Theoretical models are instrumental in predicting the most likely reaction pathways for the formation of this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy paths from reactants to products.
For the crossed aldol condensation, there are multiple possible pathways, including the formation of other aldol products. Theoretical models can help elucidate why the formation of this compound might be favored under certain conditions by comparing the activation barriers of competing reaction channels. These predictive capabilities are essential for optimizing reaction conditions to achieve higher yields and selectivity.
Environmental Transformation and Degradation Processes
Atmospheric Chemical Fate and Transformation
4-Hydroxy-2,2,4-trimethylpentanal is not directly emitted into the atmosphere in significant quantities. Instead, it is a second-generation oxidation product formed from the atmospheric degradation of volatile organic compounds (VOCs), primarily branched alkanes like 2,2,4-trimethylpentane (B7799088) (isooctane), a major component of gasoline. nih.govcdc.govnih.govbuffalo.eduresearchgate.net The atmospheric fate of this compound is subsequently governed by gas-phase reactions with oxidants, photolysis, and its potential to contribute to secondary organic aerosol formation.
The primary removal mechanism for most VOCs in the troposphere is reaction with the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere. wikipedia.org For this compound, this reaction proceeds via hydrogen abstraction by the OH radical from various C-H bonds or the O-H bond within the molecule.
The reaction can be represented as: C₈H₁₆O₂ + •OH → Products
While no experimental rate constant for the reaction of OH radicals with this compound is available, an estimation can be made based on structurally related compounds. The reaction with its precursor, 2,2,4-trimethylpentane, is well-studied. nih.govsigmaaldrich.com More relevantly, studies on other hydroxycarbonyls, such as 4-hydroxy-4-methyl-2-pentanone, have been conducted. For 4-hydroxy-4-methyl-2-pentanone, a rate coefficient of (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been measured at room temperature. researchgate.net Given the structural similarities and the presence of multiple abstractable hydrogen atoms, the rate constant for this compound is expected to be of a similar magnitude.
Hydrogen abstraction can occur at several positions:
From the aldehydic group (-CHO): This is typically a fast reaction site for aldehydes.
From the tertiary C-H bond.
From the methylene (B1212753) (-CH₂-) group.
From the hydroxyl (-OH) group.
From the various methyl (-CH₃) groups.
The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical (e.g., reaction with NO, HO₂, or other RO₂ radicals) will determine the next generation of stable oxidation products, which may include smaller carbonyls, dicarbonyls, and other multifunctional compounds. nih.gov
Carbonyl compounds can absorb ultraviolet (UV) radiation in the actinic region (λ > 290 nm), leading to their photolysis. This compound contains an aldehyde functional group, which possesses a chromophore (the C=O bond) that absorbs in this region. Therefore, photolysis is a potential atmospheric sink.
The photolysis rate (J) is dependent on the absorption cross-section (σ) and the quantum yield (Φ) of the molecule, as well as the solar actinic flux (F): J = ∫ σ(λ) Φ(λ) F(λ) dλ
There is no specific data on the absorption cross-section or quantum yield for this compound. However, studies on other branched aldehydes, such as 2-methylpentanal, have shown that photolysis can be a significant atmospheric removal process, competitive with the OH radical reaction, particularly under conditions of strong solar irradiation. copernicus.org The primary photolysis pathways for aldehydes typically involve:
Radical formation: Cleavage of the C-C bond alpha to the carbonyl group. R-CHO + hν → R• + •CHO
Molecular elimination: Norrish Type II reaction, if a gamma-hydrogen is available, leading to the formation of an alkene and an enol.
Given its structure, this compound could undergo cleavage to form smaller radical species, contributing to further photochemical reactions in the atmosphere. The significance of this pathway cannot be quantified without experimental data.
Secondary Organic Aerosols (SOA) are formed in the atmosphere when low-volatility products of VOC oxidation partition from the gas phase to the particle phase. copernicus.org As a second-generation oxidation product of isooctane, this compound has a lower vapor pressure than its precursor due to the presence of both hydroxyl and carbonyl functional groups.
Further oxidation of this compound by OH radicals can lead to the addition of more oxygenated functional groups, creating products with even lower volatility. These multi-generational products are key contributors to SOA formation from alkane oxidation. Therefore, it is highly plausible that this compound acts as an intermediate in the formation of SOA from the photooxidation of 2,2,4-trimethylpentane. The extent of its contribution would depend on the yields of its low-volatility oxidation products.
Ozonolysis is a significant atmospheric degradation pathway for compounds containing carbon-carbon double or triple bonds. wikipedia.orgmasterorganicchemistry.com Since this compound is a saturated aldehyde, its direct gas-phase reaction with ozone is extremely slow and considered a negligible atmospheric sink. Ozonolysis products observed in experiments involving isooctane oxidation would originate from unsaturated precursors or products, not from the degradation of this compound by ozone.
The atmospheric lifetime (τ) of a compound is determined by the sum of the rates of its removal processes. For this compound, the primary sinks are expected to be reaction with OH radicals and photolysis.
The lifetime with respect to reaction with OH radicals can be estimated using the formula: τ_OH = 1 / (k_OH * [OH]) where k_OH is the rate constant and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be ~1 x 10⁶ molecules cm⁻³ for a 24-hour average).
Using the rate constant for the analogous compound 4-hydroxy-4-methyl-2-pentanone (k_OH ≈ 4.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) researchgate.net, the estimated atmospheric lifetime of this compound with respect to OH oxidation is: τ_OH ≈ 1 / (4.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ * 1 x 10⁶ molecules cm⁻³) ≈ 2.2 x 10⁵ s
This corresponds to a lifetime of approximately 2.6 days .
The lifetime against photolysis (τ_J) could be on the order of hours to days, depending on solar intensity and the compound's specific quantum yield, potentially competing with the OH reaction. copernicus.org Given this relatively short lifetime, this compound is considered non-persistent in the atmosphere. It will be degraded relatively close to its region of formation, contributing to local and regional air chemistry, including the formation of ozone and secondary organic aerosols.
Table 1: Estimated Atmospheric Lifetime of this compound
| Removal Process | Estimated Rate Constant / Parameter | Assumed Oxidant Concentration | Estimated Lifetime |
|---|---|---|---|
| Reaction with OH Radicals | ~4.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (by analogy) | 1 x 10⁶ molecules cm⁻³ | ~2.6 days |
| Photolysis | Data not available | N/A | Potentially significant, but unquantified |
Aquatic and Terrestrial Biodegradation Mechanisms
Information regarding the specific microbial degradation of this compound is not available in the scientific literature. However, plausible degradation pathways can be inferred from studies on the biodegradation of other branched-chain aldehydes and aliphatic compounds by microorganisms in soil and water. nih.govnih.govuni-greifswald.de
Microorganisms possess a wide array of enzymes capable of metabolizing organic compounds. For a molecule like this compound, the initial steps of aerobic biodegradation would likely involve the oxidation of the most chemically active functional groups.
A probable pathway involves two main enzymatic steps:
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation by aldehyde dehydrogenase enzymes, a common class of enzymes in microorganisms. This reaction would convert the aldehyde to a carboxylic acid, yielding 4-hydroxy-2,2,4-trimethylpentanoic acid . nih.gov C₇H₁₅(OH)CHO + NAD⁺ + H₂O → C₇H₁₅(OH)COOH + NADH + H⁺
Oxidation of the Alcohol: The tertiary alcohol group is generally more resistant to oxidation than primary or secondary alcohols. However, once the primary degradation of the carbon chain begins, this group would also be modified or removed.
Following the initial oxidation of the aldehyde, the resulting hydroxy acid would likely undergo further degradation through pathways similar to fatty acid metabolism, such as β-oxidation, although the extensive branching of the molecule would necessitate specialized enzymatic machinery to break down the carbon skeleton. The ultimate fate of the carbon in aerobic biodegradation is mineralization to carbon dioxide and water. mdpi.com
Given its water solubility (imparted by the hydroxyl and carbonyl groups) and the presence of functional groups that are susceptible to enzymatic attack, it is expected that this compound would be biodegradable, and therefore not persistent in aquatic or terrestrial environments rich in microbial activity.
Microbial Degradation Pathways
Identification of Key Microbial Species
There is no publicly available research identifying specific microbial species, whether bacteria or fungi, that are capable of degrading this compound. Studies on the biodegradation of structurally similar branched-chain aldehydes or alcohols exist, but this information cannot be directly extrapolated to this specific compound without dedicated experimental evidence.
Elucidation of Enzymatic Catalysis in Biodegradation
In the absence of identified microbial degraders, there is no information on the enzymatic pathways involved in the breakdown of this compound. The specific enzymes, such as dehydrogenases, monooxygenases, or dioxygenases, that might initiate and catalyze its degradation have not been studied or reported.
Metabolic Intermediates and Degradation Products
No studies have been found that identify the metabolic intermediates or final degradation products resulting from the biodegradation of this compound. Understanding these transformation products is crucial for a complete environmental risk assessment, but this information is currently unavailable.
Role of Abiotic Factors in Environmental Degradation
There is a lack of data on the role of abiotic factors in the environmental degradation of this compound. Specific rates and products of key abiotic processes such as hydrolysis (reaction with water), photolysis (degradation by sunlight), and oxidation by environmental radicals have not been determined for this compound in soil, water, or atmospheric conditions.
Environmental Persistence and Remediation Potential
Information regarding the environmental persistence of this compound, including its half-life in various environmental compartments (soil, water, sediment), is not available. Similarly, there are no published studies on the potential for remediation of sites contaminated with this compound. Research on effective remediation technologies, such as bioremediation or advanced oxidation processes, specifically targeting this compound has not been documented.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-Hydroxy-2,2,4-trimethylpentanal, providing detailed information about its functional groups and the connectivity of its atoms.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. For this compound, these techniques are key in identifying its characteristic functional groups.
The Infrared (IR) spectrum is expected to exhibit strong absorption bands indicative of the hydroxyl (-OH) and carbonyl (C=O) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, indicative of the hydroxyl group. The presence of the aldehyde functionality is confirmed by a sharp, strong absorption peak corresponding to the C=O stretching vibration, typically appearing around 1720-1740 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Raman spectroscopy , a complementary technique to IR, is also used to probe the vibrational modes. While the polar hydroxyl and carbonyl groups are strong absorbers in the IR spectrum, the non-polar C-C backbone of this compound would produce strong, sharp peaks in the Raman spectrum, providing valuable information about the carbon skeleton.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |
| O-H (stretch) | 3200-3600 (broad) | Infrared |
| C-H (stretch) | 2850-3000 | Infrared, Raman |
| C=O (stretch) | 1720-1740 | Infrared |
| C-H (bend) | 1350-1480 | Infrared, Raman |
| C-C (stretch) | 800-1200 | Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. A predicted ¹H NMR spectrum for this compound suggests the following characteristic signals:
A distinct singlet for the aldehydic proton (-CHO) in the downfield region, typically between δ 9.5 and 10.0 ppm.
Singlets for the methyl protons at the C2 and C4 positions. The two methyl groups at the C2 position are chemically equivalent and would appear as a single peak, while the methyl group at the C4 position would have a different chemical shift.
A signal for the methylene protons (-CH₂-) adjacent to the aldehyde group.
A signal for the proton of the hydroxyl group (-OH), the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde (typically in the range of δ 190-200 ppm), the carbon bearing the hydroxyl group, and the various methyl and methylene carbons.
| Predicted ¹H NMR Chemical Shifts (ppm) | Multiplicity | Assignment |
| ~9.6 | Singlet | Aldehydic proton (-CHO) |
| Variable | Singlet | Hydroxyl proton (-OH) |
| Multiple signals | Singlets/Multiplets | Methyl and Methylene protons |
Mass Spectrometry (MS, GC-MS, LC-MS)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the separation and identification of components in a mixture.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would arise from the cleavage of bonds adjacent to the carbonyl and hydroxyl groups. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). For molecules containing a hydroxyl group, a loss of a water molecule (M-18) is a common fragmentation pathway.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, ensuring accurate analysis without interference from other components.
Gas Chromatography (GC) for Volatile Species Separation
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the GC column is critical for achieving good separation. A polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), is often effective for separating polar analytes like alcohols and aldehydes.
For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and structural elucidation of the analyte. The retention time in GC provides a characteristic identifier for the compound under specific analytical conditions. Given its polarity, derivatization of the hydroxyl group to a less polar silyl (B83357) ether can sometimes be employed to improve peak shape and thermal stability.
Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of this compound, especially in complex matrices, a common approach involves derivatization to enhance its detectability.
A widely used method is the derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector at a specific wavelength (typically around 360 nm). This method offers high sensitivity and selectivity for aldehydes. The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
| Chromatographic Technique | Typical Column | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Polar (e.g., WAX) | Inert gas (e.g., He, N₂) | FID, MS |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV-Vis (with derivatization) |
Development of Chiral Separation Methods
The presence of a stereogenic center at the C4 position means that this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they may exhibit different biological activities or be indicative of specific formation pathways. The development of chiral separation methods is therefore a key aspect of its detailed analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques for chiral separations. mdpi.com
Chiral Gas Chromatography (GC): For a volatile compound like this compound, chiral GC presents a powerful analytical tool. nih.gov The most common approach involves the use of capillary columns coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin (B1172386). nih.gov Cyclodextrins are torus-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior, which can be chemically modified to impart a wide range of selectivities for different chiral molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the specific cyclodextrin derivative is critical for achieving separation. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a more versatile technique, suitable for a broader range of compounds, including those that are less volatile or thermally unstable. mdpi.com Separation is achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® phases), are widely used and have proven effective for separating a vast array of racemic mixtures. researchgate.net Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column. The CMPA forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on the achiral stationary phase. mdpi.com
The development of a specific chiral separation method for this compound would involve screening various chiral columns and mobile phases to find the optimal conditions for resolution.
Table 1: Illustrative Chiral Stationary Phases for GC and HPLC
| Technique | Stationary Phase Type | Common Examples | Potential Application for this compound |
|---|---|---|---|
| GC | Derivatized Cyclodextrins | Permethylated β-cyclodextrin, Diacetyl-trifluoroacetyl-β-cyclodextrin | Suitable for separating the volatile enantiomers, potentially after derivatization of the hydroxyl group to enhance volatility and interaction with the CSP. |
| HPLC | Polysaccharide-based | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Effective for direct separation of the enantiomers. The polar hydroxyl and aldehyde groups can interact with the carbamate (B1207046) derivatives on the CSP. |
| HPLC | Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. May require derivatization to introduce an aromatic ring for effective interaction. |
Method Development and Validation for Trace Analysis
Analyzing this compound at trace concentrations, for instance in environmental or biological samples, requires robust method development and rigorous validation to ensure the data is accurate and reliable. nih.govinorganicventures.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. solubilityofthings.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). solubilityofthings.comscirp.org
Quantification in Complex Matrices
Complex matrices, such as water, air, or biological fluids, contain numerous compounds that can interfere with the analysis of the target analyte. nih.govnih.gov Therefore, a critical step in method development is sample preparation, which aims to isolate and preconcentrate the this compound from the matrix components. researchgate.net
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating analytes from liquid samples. researchgate.netnasa.govtechbriefs.com For a moderately polar compound like this compound, various sorbents can be considered. Polymeric sorbents based on styrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) copolymers can be effective at retaining the analyte from aqueous samples. mdpi.comsae.org The selection of the appropriate wash and elution solvents is critical to remove interferences and recover the analyte efficiently. sae.org
Liquid-Liquid Extraction (LLE): A conventional technique where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for achieving good extraction efficiency.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). sigmaaldrich.comnih.gov The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. sigmaaldrich.com For this compound, a fiber with a polar coating like polyacrylate or a mixed-phase coating like polydimethylsiloxane/divinylbenzene (PDMS/DVB) could be suitable. nih.govresearchgate.net
Detection Limits and Sensitivity Enhancements
Achieving low detection limits is often a primary goal in trace analysis. The inherent sensitivity of the analytical instrument and detector is a key factor. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are powerful techniques that offer high sensitivity and selectivity. creative-proteomics.comnih.gov
Several strategies can be employed to enhance sensitivity:
Derivatization: This involves chemically modifying the analyte to improve its analytical properties.
For GC analysis, derivatization can increase volatility and thermal stability. The hydroxyl group of this compound can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The aldehyde group can be reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. mdpi.comsigmaaldrich.com This not only improves chromatographic behavior but also introduces a polyfluorinated tag, which allows for highly sensitive detection using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode.
For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection by UV-Vis or fluorescence detectors. nih.gov A classic reagent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a 2,4-dinitrophenylhydrazone derivative that can be detected at high sensitivity by UV-Vis detectors. acs.orgresearchgate.net
Instrumental Enhancements:
For HPLC, using smaller internal diameter columns (e.g., 2.1 mm) and smaller particle sizes (U)HPLC can lead to sharper peaks and thus higher sensitivity (signal-to-noise ratio). chromatographyonline.comresearchgate.netnih.gov
For GC, using a high-sensitivity detector like a barrier discharge ionization detector (BID) can allow for the direct measurement of lower aldehydes without derivatization. shimadzu.com
The detection limit for hydroxyaldehydes, after derivatization with DNPH and analysis by HPLC, can be in the range of 4.3–21.0 µg/L. acs.orgresearchgate.net For GC-MS methods with PFBHA derivatization, limits of detection in the nanomolar to picomolar range have been reported for other aldehydes. mdpi.com
Sample Preparation Optimization
Optimizing the sample preparation step is crucial for achieving reliable and reproducible results in trace analysis. epa.gov This involves a systematic approach to selecting and refining the extraction and clean-up procedure.
Table 2: Hypothetical Sample Preparation Optimization Strategy for this compound in Water
| Step | Parameter to Optimize | Options / Range | Evaluation Criteria |
|---|---|---|---|
| Extraction | Method | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME) | Recovery, Reproducibility, Sample Throughput |
| SPE Sorbent | Material | C18, Hydrophilic-Lipophilic Balanced (HLB), Styrene-Divinylbenzene (SDVB) | Analyte Breakthrough Volume, Recovery |
| Sample Loading | pH, Volume | pH 2-8, 100-1000 mL | Retention Efficiency |
| Washing Step | Solvent | Water, Methanol/Water mixtures | Removal of Interferences, Analyte Loss |
| Elution Step | Solvent, Volume | Acetonitrile, Acetone, Methylene Chloride; 1-5 mL | Analyte Recovery |
| SPME Fiber | Coating | PDMS, Polyacrylate, PDMS/DVB | Extraction Efficiency, Desorption Efficiency |
| Extraction Time | Time | 15-60 min | Equilibrium Time, Sensitivity |
The optimization process involves varying these parameters to find the combination that yields the highest analyte recovery while minimizing matrix effects and variability. researchgate.net For example, adjusting the pH of a water sample can change the polarity of interfering compounds, improving the selectivity of the extraction. ascelibrary.orgeurofinsus.com The choice of elution solvent in SPE must be strong enough to desorb the analyte completely but selective enough to leave strongly bound interferences on the sorbent. sae.org
Biochemical Interactions and Metabolic Roles
Exploration of Interactions with Biological Macromolecules
The aldehyde and hydroxyl groups are key to the potential interactions of 4-hydroxy-2,2,4-trimethylpentanal with biological macromolecules such as proteins and enzymes.
Binding Studies with Proteins and Enzymes
Direct binding studies for this compound are not readily found in scientific literature. However, aldehydes are known to form Schiff bases with the primary amino groups of lysine (B10760008) residues in proteins. This covalent modification can alter the protein's structure and function. The hydroxyl group could also participate in hydrogen bonding with amino acid residues in a protein's binding pocket, contributing to the stability of the interaction.
Investigations into Potential Molecular Targets
Given its structure, potential molecular targets for this compound could include enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases and alcohol dehydrogenases. nih.govnih.gov The compound's ability to modulate the activity of these enzymes would depend on how well it fits into the enzyme's active site. The bulky trimethylpentanal backbone might present a steric challenge for some enzymes, potentially making it a weak substrate or an inhibitor.
Participation in in vitro Biochemical Pathways
The metabolism of this compound in biological systems is expected to follow pathways common to other branched-chain aldehydes. nih.govresearchgate.net
Enzymatic Substrate Recognition and Conversion
The aldehyde group is a primary site for enzymatic transformation. Aldehyde dehydrogenases (ALDHs) could potentially oxidize this compound to its corresponding carboxylic acid, 4-hydroxy-2,2,4-trimethylpentanoic acid. Conversely, alcohol dehydrogenases (ADHs) could reduce the aldehyde to a diol, 2,2,4-trimethylpentane-1,4-diol. nih.gov The efficiency of these conversions would be influenced by the steric hindrance around the aldehyde functional group.
Metabolic Transformations and Metabolite Identification
The primary metabolic transformations of this compound are predicted to be oxidation and reduction. The identification of the resulting metabolites, the carboxylic acid and the diol, would be crucial in confirming these pathways.
| Putative Metabolite | Metabolic Pathway | Enzyme Class |
| 4-Hydroxy-2,2,4-trimethylpentanoic acid | Oxidation | Aldehyde Dehydrogenase (ALDH) |
| 2,2,4-Trimethylpentane-1,4-diol | Reduction | Alcohol Dehydrogenase (ADH) |
Structure-Activity Relationship (SAR) Studies in Biological Systems
While specific SAR studies on this compound are lacking, general principles can be applied. The presence of the hydroxyl group can influence the molecule's solubility and ability to form hydrogen bonds. nih.gov The aldehyde group is a reactive pharmacophore, but its reactivity is tempered by the steric bulk of the adjacent gem-dimethyl group. nih.gov This steric hindrance might decrease its reactivity towards nucleophilic attack compared to less hindered aldehydes. nih.gov This could potentially reduce its biological activity or toxicity, as the formation of adducts with cellular macromolecules would be less favorable.
Q & A
Q. What synthetic methodologies are reported for 4-Hydroxy-2,2,4-trimethylpentanal, and how can reaction conditions be optimized?
Answer: The synthesis of branched hydroxyaldehydes like this compound typically involves aldol condensation or oxidation of secondary alcohols. For example:
- Aldol condensation : Reacting 2,2,4-trimethylpentanol with a suitable oxidizing agent (e.g., pyridinium chlorochromate) under controlled pH (6–7) to avoid over-oxidation .
- Optimization : Yield can be improved by using anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to suppress side reactions. Purity is enhanced via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Base peak at m/z 144 (molecular ion), with fragmentation patterns indicating loss of –CH₃ or –OH groups .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Advanced Research Questions
Q. How can contradictions in environmental persistence data for this compound be resolved?
Answer: Discrepancies in degradation studies (e.g., aerobic vs. anaerobic conditions) require systematic experimentation:
- Controlled biodegradation assays : Use soil or water samples spiked with the compound and monitor via LC-MS. Compare rates under varying O₂ levels and microbial consortia (e.g., Burkholderia spp. for aerobic degradation) .
- Advanced analytics : Isotopic labeling (¹⁴C tracing) to track mineralization pathways and identify persistent metabolites .
Key Finding : Analogous hydroxy-substituted compounds (e.g., OH-PCB 30) show resistance to microbial degradation, suggesting structural features (e.g., steric hindrance) may impede enzymatic activity .
Q. What experimental approaches are recommended to study this compound’s potential endocrine-disrupting effects?
Answer:
- In vitro assays :
- Receptor binding : Use competitive ELISA to assess affinity for estrogen receptors (ERα/ERβ) or androgen receptors .
- Transcriptional activation : Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) exposed to 1–100 µM compound .
- In vivo models : Zebrafish embryos for developmental toxicity screening (OECD TG 236) to evaluate teratogenicity and hormonal disruption .
Note : Structural analogs like OH-PCB 30 enhance oxytocin-induced uterine contractions via ER-mediated pathways, implying similar mechanisms may apply .
Q. How can reaction mechanisms for this compound’s formation be validated?
Answer:
- Isotopic labeling : Introduce ¹⁸O into the hydroxyl group during synthesis to trace its origin (e.g., from water or alcohol precursors).
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states for aldol condensation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
